9-Bromo-6-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole
Description
Properties
IUPAC Name |
9-bromo-6-methyl-2,3,4,5-tetrahydro-1H-azepino[4,5-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2/c1-16-12-3-2-9(14)8-11(12)10-4-6-15-7-5-13(10)16/h2-3,8,15H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLNNZMTWCFXDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCNCC2)C3=C1C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-6-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole typically involves multi-step organic reactions. One common method includes the bromination of a precursor indole compound, followed by cyclization to form the hexahydroazepino ring. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The cyclization step may involve the use of strong acids or bases to facilitate ring closure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
9-Bromo-6-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Cyclization Reactions: Further cyclization can lead to the formation of more complex ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions include various substituted indole derivatives, which can be further explored for their biological activities .
Scientific Research Applications
9-Bromo-6-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent.
Biological Research: The compound is used to investigate cellular pathways and molecular targets in various biological systems.
Industrial Applications: It serves as a precursor for the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 9-Bromo-6-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole involves its interaction with specific molecular targets. The bromine atom and the indole core play crucial roles in binding to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain cellular pathways, making it a potential therapeutic agent .
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Analogues and Substitutions
*HHAI = 1,2,3,4,5,6-hexahydroazepino[4,5-b]indole
Key Observations:
- Position 9 Substitutions: Bromine (target compound) contrasts with sulfonyl groups in analogues (e.g., Example 2, ).
- Position 6 Substitutions : The methyl group in the target compound is shared with 9-[(4-fluorophenyl)sulfonyl]-6-methyl-HHAI (Example 22, ), suggesting a conserved role in reducing ring flexibility and improving pharmacokinetics.
Key Observations:
- Sulfonyl derivatives (e.g., Example 1, ) rely on catalytic hydrogenation for deprotection, whereas brominated analogs may require halogenation at late stages.
- Spirocyclic systems (Example 13, ) involve complex cyclization steps, contrasting with the straightforward substitution in the target compound.
Pharmacological and Physicochemical Properties
Table 3: Bioactivity and Properties
Key Observations:
- Lipophilicity : The bromine and methyl groups in the target compound likely increase LogP compared to sulfonyl derivatives, enhancing blood-brain barrier penetration .
- Bioactivity : Sulfonyl derivatives (e.g., Example 2, ) show explicit anxiolytic effects, while brominated analogs may prioritize reactivity for further derivatization.
Biological Activity
9-Bromo-6-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole is a heterocyclic compound that belongs to the family of indole derivatives. Its unique structure incorporates a hexahydroazepine ring fused to an indole moiety, characterized by a bromine atom at the 9-position and a methyl group at the 6-position. This compound has garnered attention for its diverse biological activities and potential therapeutic applications in medicinal chemistry.
The synthesis of this compound typically involves multi-step organic reactions. A common method includes:
- Bromination of a precursor indole compound using brominating agents such as N-bromosuccinimide (NBS).
- Cyclization to form the hexahydroazepino ring often facilitated by strong acids or bases.
These synthetic routes allow for the modification of various positions on the indole and azepine rings to enhance biological activity or tailor pharmacological profiles .
Biological Activity
Research indicates that compounds within the hexahydroazepino[4,5-b]indole class exhibit a variety of biological activities:
Anticancer Activity
Studies have shown that this compound can inhibit cancer cell proliferation. It has been particularly noted for its effects on various cancer cell lines, where it demonstrates cytotoxic properties through mechanisms that may involve apoptosis induction and cell cycle arrest.
Neuroprotective Effects
This compound has potential neuroprotective properties. It has been investigated for its ability to inhibit enzymes associated with neurodegenerative diseases. For instance:
- Acetylcholinesterase (AChE) Inhibition : Compounds similar to this compound have shown promising results in inhibiting AChE activity with IC50 values in the low micromolar range .
Antimicrobial Activity
The compound exhibits antimicrobial properties against various pathogens. Its effectiveness has been evaluated through minimum inhibitory concentration (MIC) assays against bacterial strains.
The mechanism of action is believed to involve:
- Interaction with Enzymes : The bromine atom and indole core play crucial roles in binding to specific molecular targets such as enzymes and receptors.
- Modulation of Signaling Pathways : This interaction can lead to the inhibition of certain cellular pathways associated with disease progression.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound compared to structurally similar compounds:
| Compound Name | Unique Features |
|---|---|
| 9-Methyl-1,2,3,4,5,6-Hexahydroazepino[4,5-b]indole | Lacks bromination; may exhibit different biological effects. |
| 9-Methoxy-3-methyl-1,2,3,4,5,6-Hexahydroazepino[4,5-b]indole | Contains a methoxy group; alters solubility and reactivity. |
| 1-Methyl-1H-indole | Simplified structure; primarily used in organic synthesis. |
The specific combination of bromine and methyl substitutions in this compound significantly influences its pharmacological profile compared to these similar compounds .
Case Studies
Recent studies have highlighted the potential therapeutic applications of this compound:
- Neurodegenerative Disease Models : In vivo studies demonstrated that derivatives of this compound improved cognitive impairment in mouse models induced by scopolamine or amyloid-beta oligomers .
- Cancer Cell Lines : In vitro assays revealed significant cytotoxicity against various cancer cell lines with mechanisms involving apoptosis and cell cycle modulation .
Q & A
Q. Basic Research Focus
Q. Advanced Consideration
- Residual Solvent Analysis : Headspace GC-MS to detect trace DMF/PEG-400, which may interfere with biological assays .
- X-ray Crystallography : For unambiguous confirmation of regiochemistry in triazole-substituted derivatives .
How do variations in azide-alkyne cycloaddition conditions affect the regioselectivity of triazole formation in related indole systems?
Q. Advanced Research Focus
- Catalyst Systems : CuI vs. Ru-based catalysts can shift regioselectivity from 1,4- to 1,5-triazole isomers, impacting biological activity .
- Solvent Polarity : PEG-400 enhances Cu(I) solubility, favoring 1,4-triazole formation, while nonpolar solvents may promote side reactions .
- Substituent Effects : Electron-deficient alkynes (e.g., 3-ethynylanisole) accelerate cycloaddition but may reduce regiochemical control .
What stability considerations should be addressed during long-term storage of hexahydroazepino-indole derivatives?
Q. Basic Research Focus
Q. Advanced Consideration
- Thermal Stability : Differential scanning calorimetry (DSC) to identify decomposition temperatures (>90°C may degrade DMF-contaminated samples) .
- Crystallinity : Amorphous forms may degrade faster; recrystallization (e.g., from ethanol/water) improves stability .
What in vitro methodologies are suitable for evaluating the biological activity of this compound?
Q. Advanced Research Focus
- Receptor Binding Assays : Radioligand displacement studies (e.g., for serotonin or dopamine receptors) using -labeled analogs .
- Cellular Toxicity : MTT assays in neuronal cell lines (e.g., SH-SY5Y) to assess IC values, noting solvent interference (DMF < 0.1% v/v) .
- Metabolic Stability : Liver microsome incubation (human/rat) with LC-MS/MS analysis to quantify metabolite formation .
How can computational modeling guide the design of analogs with enhanced target selectivity?
Q. Advanced Research Focus
- Docking Studies : Molecular dynamics simulations using crystal structures of target proteins (e.g., 5-HT receptors) to predict binding poses .
- QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with biological activity to prioritize synthetic targets .
- ADME Prediction : Software tools (e.g., SwissADME) to optimize logP (2–5) and polar surface area (<90 Å) for blood-brain barrier penetration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
